- Substituted benzene and 6,5-fused bicyclic heteroaryl compounds, World Intellectual Property Organization, , ,
Cas no 96286-02-1 (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile)

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carbonitrile, 5-chloro-1,3-dimethyl-
- 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBONITRILE
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (ACI)
- AKOS006249255
- SCHEMBL16402575
- DB-088897
- MFCD01569082
- W17389
- WDA28602
- F1902-0040
- Z1154604917
- 11N-580S
- CS-0060027
- BVSBKLHMMUZYKA-UHFFFAOYSA-N
- 96286-02-1
- EN300-73017
- 5-chloro-1,3-dimethylpyrazole-4-carbonitrile
- 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile
-
- MDL: MFCD01569082
- Inchi: 1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3
- InChI Key: BVSBKLHMMUZYKA-UHFFFAOYSA-N
- SMILES: N#CC1C(C)=NN(C)C=1Cl
Computed Properties
- Exact Mass: 155.0250249 g/mol
- Monoisotopic Mass: 155.0250249 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 155.58
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 1.3
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 170217-500mg |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 500mg |
$393.00 | 2023-09-11 | ||
Apollo Scientific | OR32223-1g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 95% | 1g |
£462.00 | 2025-02-20 | |
eNovation Chemicals LLC | D772843-250mg |
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 95% | 250mg |
$145 | 2024-06-06 | |
abcr | AB340476-5 g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile; . |
96286-02-1 | 5 g |
€784.00 | 2023-07-19 | ||
abcr | AB340476-10 g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile; . |
96286-02-1 | 10 g |
€1,367.50 | 2023-07-19 | ||
Enamine | EN300-73017-0.1g |
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 95% | 0.1g |
$60.0 | 2023-04-20 | |
Matrix Scientific | 170217-1g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 1g |
$785.00 | 2023-09-11 | ||
AstaTech | W17389-1/G |
5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBONITRILE |
96286-02-1 | 95% | 1g |
$289 | 2023-09-19 | |
abcr | AB340476-500 mg |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile; . |
96286-02-1 | 500mg |
€315.00 | 2023-04-26 | ||
Ambeed | A984820-10g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 95% | 10g |
$1527.0 | 2023-08-31 |
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Production Method 2
1.2 Reagents: Water ; neutralized, cooled
- Process for synthesis of N-alkyl-cyanopyrazole, China, , ,
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Preparation of substituted benzene compounds for treating cancer, World Intellectual Property Organization, , ,
Production Method 4
- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amidesGreen Chemistry, 2018, 20(1), 266-273,
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Raw materials
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidenehydroxylamine
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Preparation Products
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Related Literature
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
R. Linguerri,M. Hochlaf,M.-C. Bacchus-Montabonel,M. Desouter-Lecomte Phys. Chem. Chem. Phys., 2013,15, 824-831
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
Additional information on 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Recent Advances in the Study of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1) in Chemical Biology and Pharmaceutical Research
The compound 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole core and chloro-cyano functional groups, has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, making it a valuable scaffold in medicinal chemistry.
One of the key areas of research involving 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is its application in the design of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cancer progression. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of novel CDK inhibitors with improved selectivity and pharmacokinetic properties.
In addition to its role in kinase inhibition, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile has also been investigated for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry reported the synthesis of a series of pyrazole derivatives, including the title compound, and evaluated their activity against drug-resistant bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, with minimal cytotoxicity against mammalian cells. These findings suggest the potential of this compound as a lead structure for the development of new antibiotics to address the growing challenge of antimicrobial resistance.
Another promising application of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is in the field of anti-inflammatory drug development. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 explored the compound's ability to modulate inflammatory pathways by targeting key enzymes such as cyclooxygenase-2 (COX-2). The study demonstrated that specific derivatives of the compound could effectively reduce inflammation in preclinical models, with a favorable safety profile. These results underscore the potential of this scaffold for the design of next-generation anti-inflammatory agents.
Despite these advancements, challenges remain in the optimization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile for clinical applications. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural modifications and in-depth pharmacological studies. Future research directions may include the exploration of novel synthetic routes to improve yield and purity, as well as the development of prodrug strategies to enhance bioavailability.
In conclusion, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1) represents a promising scaffold in chemical biology and pharmaceutical research, with diverse applications in drug discovery. Recent studies have highlighted its potential in kinase inhibition, antimicrobial activity, and anti-inflammatory effects, paving the way for the development of novel therapeutics. Continued research efforts will be essential to fully realize the clinical potential of this compound and its derivatives.
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